molecular formula C6H12O B12295667 3-Hexanone-2,2,4,4-d4

3-Hexanone-2,2,4,4-d4

Cat. No.: B12295667
M. Wt: 104.18 g/mol
InChI Key: PFCHFHIRKBAQGU-CQOLUAMGSA-N
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Description

3-Hexanone-2,2,4,4-d4: is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. The molecular formula for this compound is C6H8D4O . It is a ketone, specifically a hexanone, where the deuterium atoms are located at the 2nd and 4th positions on the carbon chain . This compound is often used in scientific research due to its unique isotopic labeling properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexanone-2,2,4,4-d4 can be synthesized through the deuteration of hexanone. One common method involves heating hexene in deuterated benzene, which facilitates the exchange of hydrogen atoms with deuterium atoms . This process typically requires a catalyst and controlled reaction conditions to ensure the selective incorporation of deuterium at the desired positions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale deuteration reactions using deuterium gas or deuterated solvents. The process is similar to laboratory synthesis but scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 3-Hexanone-2,2,4,4-d4 undergoes various chemical reactions typical of ketones, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Formation of secondary alcohols using reducing agents such as sodium borohydride.

    Substitution: Halogenation reactions where halogens replace hydrogen atoms under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.

Major Products:

    Oxidation: Hexanoic acid.

    Reduction: 3-Hexanol.

    Substitution: Halogenated hexanones (e.g., 3-chlorohexanone).

Scientific Research Applications

3-Hexanone-2,2,4,4-d4 is widely used in scientific research due to its isotopic labeling properties. Some applications include:

Mechanism of Action

The mechanism of action of 3-Hexanone-2,2,4,4-d4 primarily involves its role as an isotopic tracer. The deuterium atoms in the compound allow researchers to follow the compound’s behavior in chemical reactions and biological systems without altering the compound’s chemical properties. This makes it an invaluable tool for studying reaction mechanisms, metabolic pathways, and drug interactions .

Comparison with Similar Compounds

    3-Hexanone: The non-deuterated version of 3-Hexanone-2,2,4,4-d4.

    2-Hexanone: A structural isomer with the ketone group at the 2nd position.

    4-Hexanone: A structural isomer with the ketone group at the 4th position.

Comparison:

Properties

Molecular Formula

C6H12O

Molecular Weight

104.18 g/mol

IUPAC Name

2,2,4,4-tetradeuteriohexan-3-one

InChI

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3-5H2,1-2H3/i4D2,5D2

InChI Key

PFCHFHIRKBAQGU-CQOLUAMGSA-N

Isomeric SMILES

[2H]C([2H])(C)C(=O)C([2H])([2H])CC

Canonical SMILES

CCCC(=O)CC

Origin of Product

United States

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